molecular formula C8H9N3O B8635884 (4-Azidomethyl-phenyl)-methanol

(4-Azidomethyl-phenyl)-methanol

Cat. No. B8635884
M. Wt: 163.18 g/mol
InChI Key: VVGSGMISAANDCM-UHFFFAOYSA-N
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Patent
US08450348B2

Procedure details

4-(Chloromethyl)-benzylalcohol (5.01 g, 32 mmol) and NaN3 (2.50 g, 38.4 mmol) were stirred in DMF (25 mL) at 90° C. for 17 h. The solvent was removed under reduced pressure and the residue was partitioned between water (50 mL) and Et2O (100 mL). The aqueous layer was extracted with Et2O (2×50 mL) and the combined org. layers were dried over Na2SO4. After filtration the solvent was removed under reduced pressure to give (4-azidomethyl-phenyl)-methanol, pure enough for further reaction.
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[N-:11]=[N+:12]=[N-:13].[Na+]>CN(C=O)C>[N:11]([CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1)=[N+:12]=[N-:13] |f:1.2|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
ClCC1=CC=C(CO)C=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (50 mL) and Et2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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